molecular formula C20H24BClO3 B13976672 2-(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13976672
M. Wt: 358.7 g/mol
InChI Key: NYNLSFHWXUJFES-UHFFFAOYSA-N
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Description

2-(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Its tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to other boronic acids and esters, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C20H24BClO3

Molecular Weight

358.7 g/mol

IUPAC Name

2-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BClO3/c1-14-12-17(10-11-18(14)22)23-13-15-6-8-16(9-7-15)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3

InChI Key

NYNLSFHWXUJFES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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